molecular formula C5H8N2O B13586789 2-(1,3-Oxazol-4-yl)ethan-1-amine

2-(1,3-Oxazol-4-yl)ethan-1-amine

Cat. No.: B13586789
M. Wt: 112.13 g/mol
InChI Key: RWIPJFQIYWOQKH-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-4-yl)ethan-1-amine is an organic compound that features an oxazole ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carboxylic acid derivative to form the oxazole ring, followed by further functionalization to introduce the ethylamine group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(1,3-Oxazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamine group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Oxazol-4-yl)ethan-1-amine is unique due to its specific combination of an oxazole ring and an ethylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)ethanamine

InChI

InChI=1S/C5H8N2O/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2

InChI Key

RWIPJFQIYWOQKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCN

Origin of Product

United States

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